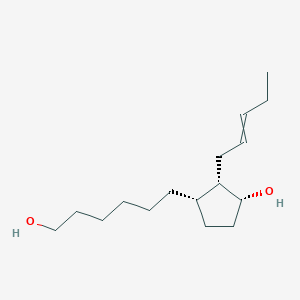
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyhexyl group and a pentenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the use of cyclopentane as the starting material, which undergoes a series of reactions including alkylation, hydroboration-oxidation, and Wittig reaction to introduce the hydroxyhexyl and pentenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst like Pd/C (Palladium on carbon).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The specific pathways involved would depend on the context of its application, such as its use in drug development or as a biochemical probe.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-one
- (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentane
Uniqueness
The uniqueness of (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol lies in its specific stereochemistry and the presence of both hydroxyhexyl and pentenyl groups. This combination of features may confer unique chemical and biological properties, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
827325-77-9 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
(1R,2S,3S)-3-(6-hydroxyhexyl)-2-pent-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C16H30O2/c1-2-3-6-10-15-14(11-12-16(15)18)9-7-4-5-8-13-17/h3,6,14-18H,2,4-5,7-13H2,1H3/t14-,15-,16+/m0/s1 |
InChI-Schlüssel |
XEDGHMCHZZNDNT-HRCADAONSA-N |
Isomerische SMILES |
CCC=CC[C@H]1[C@H](CC[C@H]1O)CCCCCCO |
Kanonische SMILES |
CCC=CCC1C(CCC1O)CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


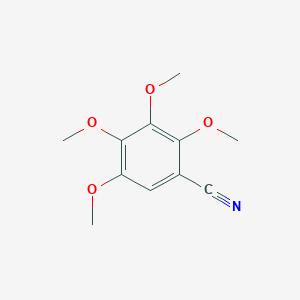
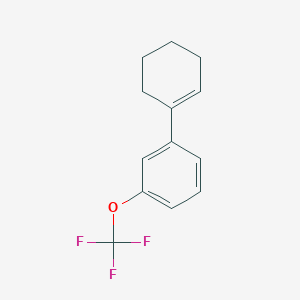
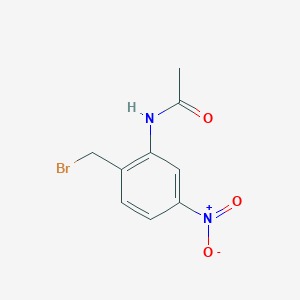
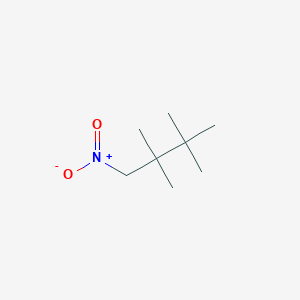
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)

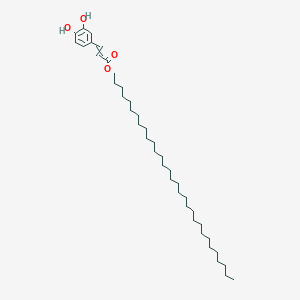
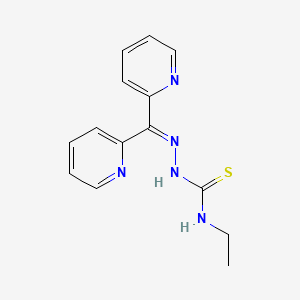
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)


boranyl](/img/structure/B12539103.png)

